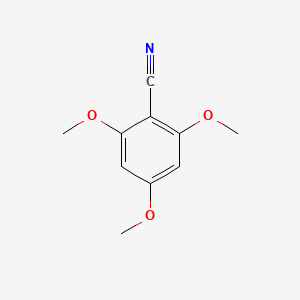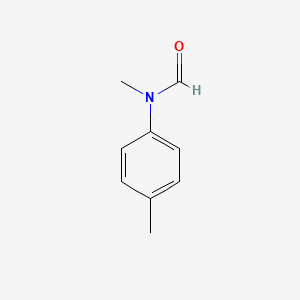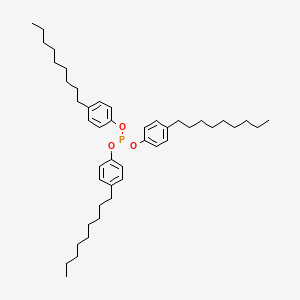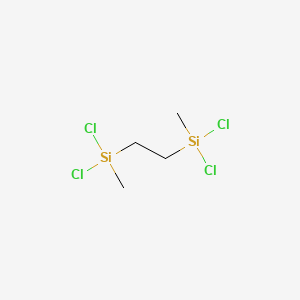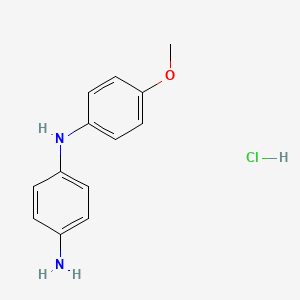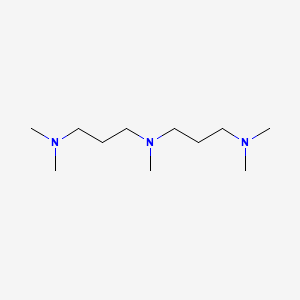
4-Hidroxi-6-metilquinolina
Descripción general
Descripción
4-Hydroxy-6-methylquinoline is a chemical compound with the molecular formula C10H9NO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Hydroxy-6-methylquinoline and its derivatives has been a subject of interest in the field of organic chemistry . Various synthesis protocols have been reported in the literature, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-6-methylquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 159.18 .
Chemical Reactions Analysis
4-Hydroxy-6-methylquinoline can undergo various chemical reactions. For instance, it can be prepared from aniline and diethyl ethoxymethylenemalonate through a series of reactions .
Physical And Chemical Properties Analysis
4-Hydroxy-6-methylquinoline is a solid substance . It should be stored in a sealed container at room temperature .
Aplicaciones Científicas De Investigación
Química Medicinal
Los motivos de quinolina, que incluyen 4-Hidroxi-6-metilquinolina, son esenciales en varios compuestos heterocíclicos farmacológicamente activos debido a sus diversas aplicaciones en química medicinal e industrial . Se consideran una estructura privilegiada en los programas de descubrimiento de fármacos debido a su amplio espectro de bio-respuestas .
Actividad Anticancerígena
Los derivados de quinolina han mostrado propiedades anticancerígenas significativas . Se están estudiando para su potencial en el tratamiento y la prevención del cáncer .
Actividad Antioxidante
Los derivados de quinolina, incluyendo this compound, exhiben una pronunciada actividad antioxidante . Esta propiedad los hace útiles en la lucha contra el estrés oxidativo, un factor clave en muchas enfermedades .
Actividad Antiinflamatoria
Los derivados de quinolina han demostrado propiedades antiinflamatorias . Potencialmente podrían utilizarse en el tratamiento de enfermedades inflamatorias .
Actividad Antimalárica
Los compuestos basados en quinolina se han utilizado en el tratamiento de la malaria . Su actividad antimalárica los hace valiosos en la lucha continua contra esta enfermedad .
Sondas de Fluorescencia
Los derivados de quinolina también están bien establecidos como sondas de fluorescencia . Se pueden utilizar en diversas aplicaciones científicas y médicas, incluida la detección de biomoléculas .
Actividad Antimicrobiana
Los derivados de quinolina han mostrado propiedades antimicrobianas . Potencialmente podrían utilizarse en el desarrollo de nuevos agentes antimicrobianos .
Inhibición Enzimática
6-Metilquinolin-4-ol se ha utilizado en el descubrimiento de fármacos para investigar su potencial como inhibidor de varias enzimas y receptores. Esto podría conducir al desarrollo de nuevos fármacos para diversas enfermedades.
Safety and Hazards
This compound is classified as having acute toxicity (Category 4, Oral) and can cause serious eye damage (Category 1) . It is harmful if swallowed and causes serious eye damage . Protective measures such as wearing gloves, protective clothing, and eye protection should be taken while handling this compound .
Direcciones Futuras
Quinoline and its derivatives, including 4-Hydroxy-6-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Therefore, future research may focus on exploring new synthesis methods and potential applications of these compounds.
Propiedades
IUPAC Name |
6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEUKNUOCWNERE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292411 | |
| Record name | 4-Hydroxy-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23432-40-8 | |
| Record name | 6-Methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23432-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 82351 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023432408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23432-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23432-40-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MMQO reactivate latent HIV-1?
A1: MMQO has been identified as a novel latency-reversing agent (LRA) for HIV-1. While its exact mechanism of action is still under investigation, research suggests that MMQO functions as a bromodomain and extraterminal domain protein family inhibitor (BETi) []. It mimics the effects of JQ1, a known BETi, and interacts with the BET family protein BRD4 []. By inhibiting BRD4, MMQO disrupts the epigenetic silencing of HIV-1 proviral DNA, leading to viral transcription and reactivation [].
Q2: What is the structural significance of MMQO in its activity?
A2: MMQO, with its relatively simple quinoline-based structure, represents a new class of BET bromodomain inhibitors []. Its minimalistic structure holds promise for further optimization to enhance its affinity and specificity for distinct bromodomain family members []. This opens avenues for developing more potent and targeted therapies not just for HIV but potentially for other diseases as well.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







